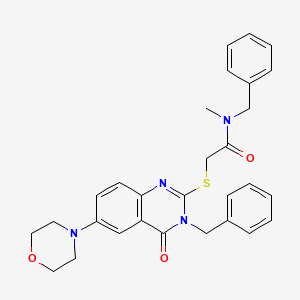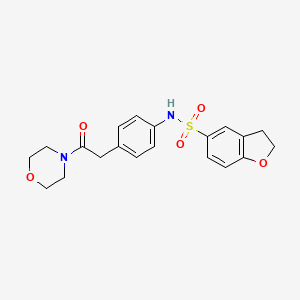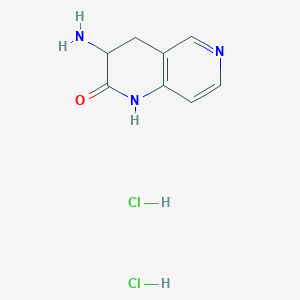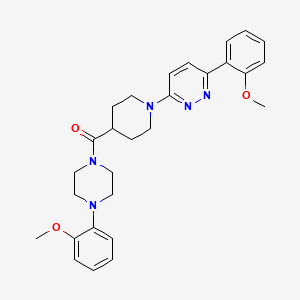![molecular formula C26H20ClFN2O3 B2865270 [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 1025316-50-0](/img/structure/B2865270.png)
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .Scientific Research Applications
Synthesis and Characterization
Research efforts often involve the synthesis and characterization of complex molecules similar to the one . For example, studies have synthesized and characterized biologically active derivatives, focusing on their crystalline structures and intermolecular interactions, which are crucial for understanding their potential applications in materials science and drug design. These studies employ a range of techniques, including X-ray diffraction, thermal analysis, and quantum mechanical calculations, to elucidate the molecular structure and interactions of synthesized compounds (Shukla et al., 2014).
Photophysical and Nonlinear Optical Properties
Some derivatives are investigated for their photophysical properties and nonlinear optical behavior, important in developing new materials for optical applications such as optical limiting devices and photonic technologies. These studies involve characterizing the absorption and emission properties of compounds in different solvents and using techniques like Z-scan to measure nonlinear optical parameters (Murthy et al., 2013).
Anticancer and Antimicrobial Activities
Derivatives of complex organic molecules are frequently evaluated for their biological activities, including anticancer and antimicrobial effects. Through various assays against cancer cell lines and microbial strains, researchers can identify potential therapeutic applications of these compounds. Such studies contribute to the discovery of new drugs and treatments for diseases (Arul & Smith, 2016).
Material Science Applications
The incorporation of specific functional groups into molecules can significantly impact their material properties, such as solubility, thermal stability, and electronic characteristics. Research in this area focuses on synthesizing and studying compounds for potential use in advanced materials, including polymers and coatings with unique properties (Hamciuc et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-15-12-13-19(14-16(15)2)24(18-8-5-4-6-9-18)29-33-26(31)22-17(3)32-30-25(22)23-20(27)10-7-11-21(23)28/h4-14H,1-3H3/b29-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJGEOPNKMKEEW-OLFWJLLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NOC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\OC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)

![N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2865190.png)

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)





![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)
